molecular formula C12H16ClN3O3 B3005614 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 1435804-57-1

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Cat. No. B3005614
CAS RN: 1435804-57-1
M. Wt: 285.73
InChI Key: DKSTZDJKPNQHHN-UHFFFAOYSA-N
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Description

  • Use : It is employed as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .


Synthesis Analysis

  • Conversion to Hydrochloride : Papaverine (6) is converted to papaverine hydrochloride (1) by treatment with a solution of hydrogen chloride in ethanol .


Chemical Reactions Analysis

The compound’s synthesis involves several key reactions, including amide formation, cyclization, and dehydrogenation. These reactions are essential for obtaining the desired product .

Mechanism of Action

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride inhibits the deamination of tyramine and tryptamine by rat brain monoamine oxidase. Its mechanism of action is relevant to its phenethylamine structure .

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12;/h3-4,7H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSTZDJKPNQHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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